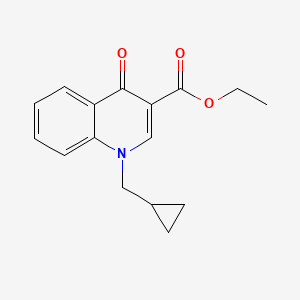![molecular formula C19H20N8 B15118869 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B15118869.png)
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a 9-ethyl-9H-purin-6-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the 9-ethyl-9H-purin-6-yl group is attached via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the quinoxaline or purine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the quinoxaline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
2-[4-(9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the ethyl group on the purine ring.
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline: Contains a methyl group instead of an ethyl group on the purine ring.
2-[4-(9H-purin-6-yl)piperazin-1-yl]benzimidazole: Features a benzimidazole core instead of a quinoxaline core.
Uniqueness
2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is unique due to the presence of the ethyl group on the purine ring, which can influence its binding affinity and specificity for molecular targets. This structural feature may enhance its potential as a lead compound in drug development and other applications.
特性
分子式 |
C19H20N8 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-[4-(9-ethylpurin-6-yl)piperazin-1-yl]quinoxaline |
InChI |
InChI=1S/C19H20N8/c1-2-25-13-23-17-18(25)21-12-22-19(17)27-9-7-26(8-10-27)16-11-20-14-5-3-4-6-15(14)24-16/h3-6,11-13H,2,7-10H2,1H3 |
InChIキー |
OVLAOIZXFWYQDN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B15118807.png)
![4-(Cyclopentylmethyl)-5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B15118816.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methanesulfonyl-N-methylaniline](/img/structure/B15118831.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

![3-[1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118838.png)
![9-(2-methoxyethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118844.png)

![9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
![1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15118878.png)
